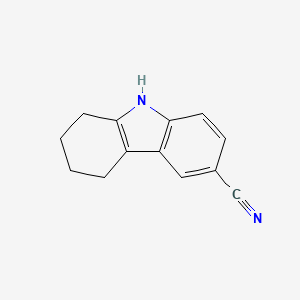

2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

Übersicht

Beschreibung

2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile (TCC) is a heterocyclic organic compound that belongs to the carbazole family. It is a white crystalline solid with a molecular weight of 186.21 g/mol. TCC has been studied extensively due to its potential applications in organic synthesis, pharmacology, and material science. In

Wissenschaftliche Forschungsanwendungen

Photophysical Properties

- Solvent Polarity Sensitivity : The photophysical properties of derivatives of 2,3,4,9-tetrahydro-1H-carbazole, such as DMTCO and MDDCO, demonstrate sensitivity to solvent polarity. This sensitivity is more pronounced in their electronic excited state than in the ground state. These compounds exhibit shifts in fluorescence spectral patterns, which can be used to understand solvent interactions and photoinduced electron transfer processes (Ghosh et al., 2013).

Applications in Organic Light-Emitting Diodes (OLEDs)

- Host Materials for Blue PhOLEDs : Certain compounds including derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been developed as host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials, characterized by a bipolar feature, show high device efficiencies and a slow efficiency roll-off, making them suitable for OLED applications (Deng et al., 2013).

Biotransformation by Bacteria

- Microbial Biotransformation : The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole derivatives by Ralstonia sp. strain SBUG 290 has been studied. This strain can transform these compounds into various products, highlighting the potential of using microorganisms in the biotransformation of complex organic compounds (Waldau et al., 2009).

Anticancer Activity

- Potential in Anticancer Research : Some newly synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives have shown significant anticancer activity in vitro. These derivatives represent a promising area of research for developing new anticancer agents (Chaudhary & Chaudhary, 2016).

Synthetic Applications

- Catalytic Cyclization Processes : Platinum-catalyzed cyclization of 2-alkenyl indoles, including 2,3,4,9-tetrahydro-1H-carbazole derivatives, demonstrates high efficiency and regioselectivity. This method is applicable to the synthesis of various carbazole structures, highlighting its utility in organic synthesis (Liu et al., 2004).

Eigenschaften

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZCODRVOUTZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288216 | |

| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100723-77-1 | |

| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

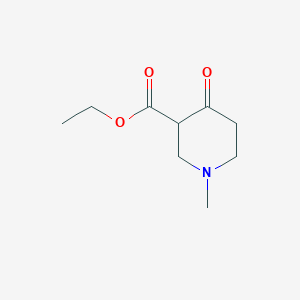

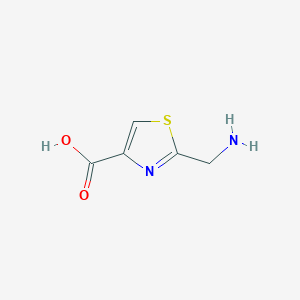

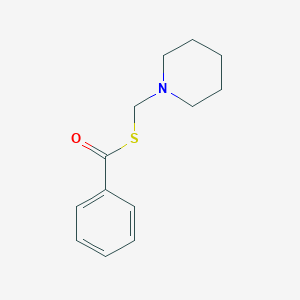

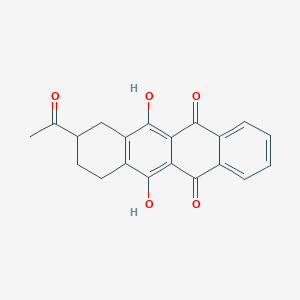

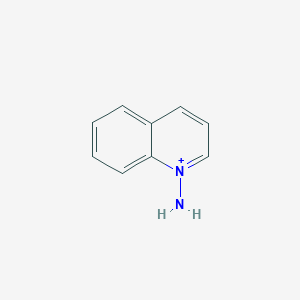

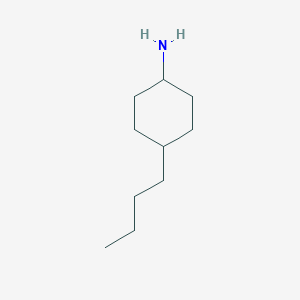

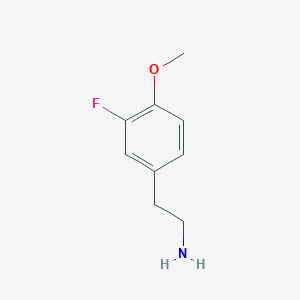

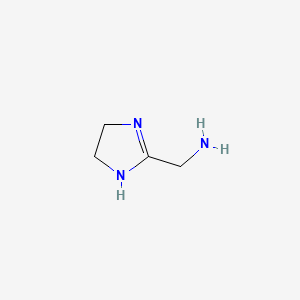

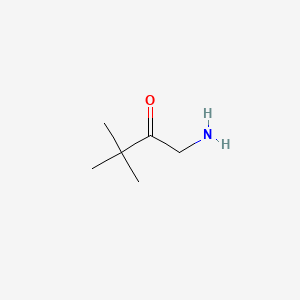

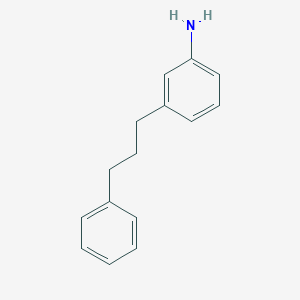

Feasible Synthetic Routes

Q & A

Q1: Why is the stereochemistry of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile important in the synthesis of (R)-Frovatriptan?

A1: The research emphasizes the importance of chirality in this synthesis. The paper describes the use of Candida antarctica lipase type B to selectively produce (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile. This enantiomer is a crucial building block for (R)-Frovatriptan. The authors highlight a key step involving the inversion of the chiral center to avoid racemization, ensuring the final product is obtained in enantiomerically pure form []. This highlights the significance of stereochemistry in drug synthesis as different enantiomers can have different biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.